N-(8H-indeno[1,2-d]thiazol-2-yl)-4-tosylbutanamide
Description
Properties
IUPAC Name |
N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-4-(4-methylphenyl)sulfonylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S2/c1-14-8-10-16(11-9-14)28(25,26)12-4-7-19(24)22-21-23-20-17-6-3-2-5-15(17)13-18(20)27-21/h2-3,5-6,8-11H,4,7,12-13H2,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVLIZOHEGCORB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8H-indeno[1,2-d]thiazol-2-yl)-4-tosylbutanamide typically involves the reaction of appropriate ketones with thiourea to form the indeno[1,2-d]thiazole core. This core is then further functionalized to introduce the tosylbutanamide group. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(8H-indeno[1,2-d]thiazol-2-yl)-4-tosylbutanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized analogs.
Scientific Research Applications
Overview
N-(8H-indeno[1,2-d]thiazol-2-yl)-4-tosylbutanamide is part of a class of indeno[1,2-d]thiazole derivatives. These compounds are known for their diverse biological activities, including antiviral, antimicrobial, and anti-inflammatory properties. The compound's structure allows it to interact with specific biological targets, making it a candidate for therapeutic development.
Biochemical Pathways
The inhibition of the 3CL pro by this compound affects several biochemical pathways involved in viral replication. By blocking this enzyme's activity, this compound reduces the viral load in infected cells.
Antiviral Drug Development
This compound has been extensively studied for its potential as an antiviral agent against SARS-CoV-2. Its ability to inhibit the 3CL pro enzyme positions it as a promising candidate for developing new antiviral therapies aimed at COVID-19 and other viral infections.
Biochemical Studies
The compound is utilized in biochemical assays to study protein interactions and enzyme kinetics. Its specificity for the 3CL pro makes it a valuable tool for understanding the mechanisms of viral proteases and their role in disease progression.
Drug Design and Synthesis
As a building block in organic synthesis, this compound serves as an intermediate for creating more complex molecules with potential therapeutic effects. Researchers are exploring various synthetic routes to optimize yield and purity.
Case Study 1: Inhibition of SARS-CoV-2
Recent studies have demonstrated that this compound effectively inhibits the activity of the SARS-CoV-2 3CL pro enzyme. In vitro assays showed a significant reduction in viral replication rates when cells were treated with this compound. This finding supports its potential use as a therapeutic agent against COVID-19 .
Case Study 2: Antimicrobial Properties
Beyond its antiviral capabilities, preliminary research indicates that this compound may exhibit antimicrobial properties. Further studies are needed to evaluate its effectiveness against various bacterial strains and to explore its mechanism of action in these contexts.
Mechanism of Action
The mechanism of action of N-(8H-indeno[1,2-d]thiazol-2-yl)-4-tosylbutanamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the 3-chymotrypsin-like cysteine protease (3CLpro) of SARS-CoV-2, which is crucial for viral replication. The compound binds to the active site of the protease, preventing it from processing viral polyproteins, thereby inhibiting viral replication .
Comparison with Similar Compounds
Comparison with Similar Compounds
The inhibitory activity and physicochemical properties of N-(8H-indeno[1,2-d]thiazol-2-yl)-4-tosylbutanamide can be contextualized by comparing it to structurally related compounds reported in recent studies. Key comparisons focus on modifications to the indenothiazole core, substituent effects, and biological outcomes.
Substituent Effects on the Amide Moiety
The 4-tosylbutanamide group distinguishes this compound from other indenothiazole derivatives. For example:
- 3,5-Dimethoxybenzamide derivatives (e.g., compound 4): These derivatives exhibit moderate SARS-CoV-2 3CLpro inhibition (IC50 = 6.42 μM). Methoxy groups enhance electron density and may stabilize π-π interactions with the enzyme’s active site .
- Electron-withdrawing groups (e.g., chloro in compound 7e): These reduce activity, suggesting electron-donating groups are preferable .
The 4-tosylbutanamide group in the target compound introduces a sulfonamide (tosyl), which is strongly electron-withdrawing. Based on SAR trends from analogous studies, this may reduce inhibitory potency compared to methoxy or alkyl-substituted benzamides .
Core Modifications
- Ring expansion (compound 7l): Expanding the indenothiazole core to a six-membered ring abolishes activity, emphasizing the necessity of the five-membered fused structure .
- Ring-opening analogs (10a, 10b): Loss of the indenothiazole core results in complete loss of inhibitory activity, underscoring its role in target binding .
Comparison with Non-Amide Derivatives
- Thiazole-amine hybrids (e.g., compound 38): Derivatives with pyridylamine substituents exhibit distinct pharmacological profiles (e.g., prion disease therapeutics), suggesting scaffold versatility .
Biological Activity
N-(8H-indeno[1,2-d]thiazol-2-yl)-4-tosylbutanamide is a synthetic compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of viral proteases. This article explores the compound's biological activity, focusing on its mechanism of action, biochemical properties, and relevant case studies.
Overview of Biological Activity
This compound belongs to a class of indeno[1,2-d]thiazole derivatives. These compounds have been studied for their inhibitory effects against various biological targets, especially in the context of viral infections. Notably, this compound has shown significant inhibitory activity against the 3-Chymotrypsin-like cysteine protease (3CL pro) of the SARS-CoV-2 virus, which is crucial for viral replication.
The primary mechanism of action involves the interaction of this compound with the 3CL pro enzyme. This interaction inhibits the enzyme's activity, thereby disrupting the viral replication cycle. The compound's structure allows it to bind effectively to the active site of the protease, leading to a reduction in viral load.
Inhibitory Activity
Recent studies have quantified the inhibitory potency of this compound against SARS-CoV-2 3CL pro. The half-maximal inhibitory concentration (IC50) has been reported as approximately 6.42 μM, indicating its potential as a therapeutic agent against COVID-19 .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications to the indeno[1,2-d]thiazole core can significantly impact biological activity. For instance:
- Electron-withdrawing groups on the scaffold tend to diminish inhibitory effects.
- Steric hindrance introduced by larger substituents can also reduce efficacy.
Data Summary Table
| Property | Value |
|---|---|
| Chemical Name | This compound |
| IC50 (SARS-CoV-2 3CL pro) | 6.42 μM |
| Molecular Formula | C18H18N2O2S |
| Molecular Weight | 342.41 g/mol |
Case Studies and Research Findings
Several case studies have documented the effectiveness of indeno[1,2-d]thiazole derivatives in inhibiting viral proteases:
- High-throughput Screening : A study involving high-throughput screening identified this compound as a promising candidate among various derivatives tested for antiviral activity .
- Molecular Docking Studies : Molecular docking simulations have demonstrated that this compound can effectively bind to the active site of SARS-CoV-2 3CL pro, providing insights into its potential binding interactions and confirming its role as an inhibitor .
- Comparative Analysis : Comparative studies with similar compounds indicate that structural variations significantly affect biological activity. For example, derivatives with different substituents on the thiazole ring exhibited varying levels of inhibition against viral proteases .
Q & A
Basic: What synthetic methodologies are commonly employed for constructing the 8H-indeno[1,2-d]thiazole core in N-(8H-indeno[1,2-d]thiazol-2-yl)-4-tosylbutanamide?
The 8H-indeno[1,2-d]thiazole scaffold is typically synthesized via a two-step condensation reaction between appropriate ketones and thioureas under acidic conditions. For example, derivatives of this core have been prepared by reacting substituted indanone derivatives with thiourea analogs, followed by cyclization to form the thiazole ring. Modifications to substituents (e.g., methoxy groups) are introduced during the ketone precursor synthesis to optimize reactivity and yield . Post-functionalization, such as tosylation (introduction of the 4-tosylbutanamide group), is achieved through nucleophilic substitution or coupling reactions using tosyl chloride derivatives under anhydrous conditions .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm regiochemistry and substituent integration. For instance, aromatic protons in the indeno-thiazole core resonate at δ 7.2–8.5 ppm, while the tosyl group’s methyl protons appear as a singlet near δ 2.4 ppm .
- LCMS (ESI) : To verify molecular weight and purity. A typical [M+H]⁺ peak for this compound would align with its molecular formula (e.g., m/z ~470–500 depending on substituents) .
- X-ray crystallography : For unambiguous structural confirmation. Programs like SHELXL are widely used for refining crystal structures, leveraging high-resolution data to resolve bond lengths and angles .
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of derivatives for enhanced protease inhibitory activity?
SAR studies on 8H-indeno[1,2-d]thiazole derivatives reveal that:
- Electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the indeno ring’s 5- or 6-position enhance binding to viral proteases like SARS-CoV-2 3CLpro by stabilizing hydrophobic interactions .
- Tosylbutanamide substituents improve solubility and membrane permeability, critical for cellular uptake. Modifying the tosyl group’s para-substituent (e.g., replacing methyl with halogens) can fine-tune steric and electronic effects .
- Bioisosteric replacements (e.g., replacing the indeno core with benzothiazole) may reduce cytotoxicity while retaining activity. Comparative IC₅₀ assays (e.g., compound 37: 1.28 μM vs. nirmatrelvir: 0.012 μM) highlight opportunities for potency improvement .
Advanced: What computational strategies are recommended for predicting binding modes with viral proteases?
- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite can model the compound’s interaction with SARS-CoV-2 3CLpro active sites (e.g., Cys145-His41 catalytic dyad). Focus on hydrogen bonding with Gln189 and π-π stacking with His41 .
- Molecular dynamics (MD) simulations : Assess binding stability over 50–100 ns trajectories. Key metrics include root-mean-square deviation (RMSD) of the ligand-protein complex and binding free energy calculations (MM/PBSA) .
- Quantum mechanical/molecular mechanical (QM/MM) : To study electronic effects of substituents on catalytic residue interactions, particularly for designing covalent inhibitors targeting cysteine residues .
Advanced: How should researchers address discrepancies in inhibitory potency (e.g., IC₅₀ variations) between structurally similar analogs?
Discrepancies may arise due to:
- Assay conditions : Variations in enzyme concentration (e.g., 3CLpro at 0.1–1.0 μM), buffer pH, or incubation time can alter IC₅₀ values. Standardize protocols using reference inhibitors (e.g., nirmatrelvir) as internal controls .
- Compound purity : LCMS and HPLC data (≥95% purity) must be validated to exclude confounding effects from synthetic byproducts .
- Structural nuances : Subtle differences (e.g., methoxy vs. ethoxy groups) may impact solubility or off-target interactions. Use X-ray crystallography or NOESY NMR to confirm stereochemical assignments .
Basic: What in vitro assays are suitable for evaluating the antiviral activity of this compound?
- 3CLpro inhibition assay : Measure IC₅₀ using fluorescence resonance energy transfer (FRET) substrates (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans). Include a positive control (e.g., nirmatrelvir) and negative controls (DMSO vehicle) .
- Cytopathic effect (CPE) assay : Quantify viral replication inhibition in Vero E6 cells infected with SARS-CoV-2 (e.g., EC₅₀ determination via plaque reduction) .
- Cytotoxicity screening : Use MTT or CellTiter-Glo assays in human cell lines (e.g., HEK-293) to calculate selectivity indices (SI = CC₅₀/EC₅₀) .
Advanced: What crystallographic refinement protocols are recommended for resolving the compound’s structure?
- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to achieve high-resolution (<1.0 Å) data. Index reflections with HKL-2000 or XDS .
- Refinement in SHELXL : Employ iterative cycles of least-squares minimization and electron density map (Fo-Fc) analysis. Key parameters: R₁ < 5%, wR₂ < 10%, and goodness-of-fit ~1.0 .
- Validation : Check using checkCIF/PLATON for ADDSYM alerts and correct solvent mask placement .
Advanced: How can researchers reconcile conflicting data on metabolic stability across analogs?
- In vitro metabolism assays : Use liver microsomes (human/rat) to compare half-life (t₁/₂) and intrinsic clearance (CLint). For unstable compounds, introduce deuterium or fluorine atoms to block CYP450 oxidation sites .
- LC-HRMS metabolite ID : Identify major Phase I/II metabolites. For example, sulfonation of the thiazole ring or glucuronidation of the tosyl group may explain instability .
- Proteolysis-targeting chimeras (PROTACs) : Redirect degradation via E3 ligases to bypass metabolic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
